N-Ethylsuccinimide

Catalog No.
S560091
CAS No.
2314-78-5
M.F
C6H9NO2
M. Wt
127.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Ethylsuccinimide

CAS Number

2314-78-5

Product Name

N-Ethylsuccinimide

IUPAC Name

1-ethylpyrrolidine-2,5-dione

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

InChI

InChI=1S/C6H9NO2/c1-2-7-5(8)3-4-6(7)9/h2-4H2,1H3

InChI Key

GHAZCVNUKKZTLG-UHFFFAOYSA-N

SMILES

CCN1C(=O)CCC1=O

Synonyms

N-Ethylsuccinimide; 1-Ethyl-2,5-pyrrolidinedione; NSC 38693

Canonical SMILES

CCN1C(=O)CCC1=O

Biomarker for N-Methyl-2-Pyrrolidone (NMP) exposure

NES is a metabolite of NMP, a common industrial solvent. Studies have shown that NES can be detected in urine and plasma following NMP exposure . This makes NES a potential biomarker for monitoring NMP exposure in occupational settings.

Precursor for synthesis of other compounds

NES can be used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, pesticides, and dyes. Its reactivity due to its cyclic structure makes it attractive for further chemical modifications.

Potential biological activities

Some studies have investigated the potential biological activities of NES, such as antibacterial and antifungal properties. However, these studies are preliminary, and further research is needed to confirm these effects and understand the underlying mechanisms .

N-Ethylsuccinimide is an organic compound classified as a pyrrolidinone and a dicarboximide. Its chemical formula is C6H9NO2C_6H_9NO_2 and it has a molecular weight of approximately 127.14 g/mol. The compound is characterized by the presence of a pyrrolidine ring that contains two carbonyl groups, making it a member of the n-substituted carboxylic acid imides class. It is produced through the reduction of N-ethylmaleimide by the enzyme N-ethylmaleimide reductase .

Physical Properties

  • Melting Point: 26 °C
  • Boiling Point: 236 °C
  • State: Solid
  • Charge: Neutral

N-Ethylsuccinimide has been identified as a metabolite produced by Escherichia coli (strain K12, MG1655), indicating its potential role in microbial metabolism . Although specific biological functions are not extensively documented, its structural properties suggest potential interactions with biological macromolecules.

Several synthetic routes exist for the production of N-ethylsuccinimide:

  • Reduction of N-Ethylmaleimide: This method involves the enzymatic reduction of N-ethylmaleimide using N-ethylmaleimide reductase.
  • From Ethyl Benzenesulphonate and 2,5-Pyrrolidinedione: This synthesis route involves reacting ethyl benzenesulphonate with 2,5-pyrrolidinedione, often employing trimethylsilyl derivatives as intermediates .

These methods highlight the versatility in synthesizing this compound from various starting materials.

N-Ethylsuccinimide shares structural similarities with several other compounds, particularly within the class of pyrrolidinones and dicarboximides. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Features
N-MethylsuccinimideC₆H₉NO₂Methyl group substitution; different metabolic pathways.
SuccinimideC₄H₅NO₂Lacks ethyl group; simpler structure; more commonly used in pharmaceuticals.
N-PropylsuccinimideC₇H₁₁NO₂Propyl group substitution; potential for different reactivity patterns.

N-Ethylsuccinimide's unique ethyl substitution allows for distinct chemical reactivity compared to its analogs, making it valuable in specific biochemical applications.

XLogP3

-0.5

Hydrogen Bond Acceptor Count

2

Exact Mass

127.063328530 g/mol

Monoisotopic Mass

127.063328530 g/mol

Boiling Point

236.0 °C

Heavy Atom Count

9

Melting Point

26.0 °C

UNII

MC084H847A

Other CAS

2314-78-5

Wikipedia

1-Ethyl-Pyrrolidine-2,5-Dione

Dates

Modify: 2023-08-15

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